![molecular formula C18H13FN6OS B2450070 N-(4-fluorophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 891110-68-2](/img/structure/B2450070.png)
N-(4-fluorophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the core triazolopyridazine structure. One common method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine This process provides concise access to pharmacologically active triazolopyridazinones
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Analyse Chemischer Reaktionen
Reactions Involving the Sulfanyl Group
The sulfanyl (–S–) group participates in nucleophilic substitution and oxidation reactions due to its electron-rich nature.
Reaction Type | Conditions | Products | References |
---|---|---|---|
Nucleophilic Substitution | Thiols, alkoxides, or amines in polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C | Replacement of sulfanyl group with thiols, amines, or alkoxy groups | |
Oxidation | H₂O₂ or mCPBA in acetic acid at 25–40°C | Sulfoxide (–SO–) or sulfone (–SO₂–) derivatives |
Reactions of the Acetamide Moiety
The acetamide group undergoes hydrolysis and nucleophilic acyl substitution.
Reaction Type | Conditions | Products | References |
---|---|---|---|
Acid/Base Hydrolysis | HCl (6M) or NaOH (2M) under reflux (100–120°C) | Carboxylic acid or amine derivatives | |
Nucleophilic Acyl Substitution | Amines or alcohols in presence of DCC/DMAP | Amide or ester derivatives |
Pyridin-4-yl Ring Modifications
The pyridine ring undergoes electrophilic substitution and coordination reactions.
Triazolopyridazine Core Reactivity
The triazolopyridazine system participates in electrophilic substitution and ring-opening reactions.
4-Fluorophenyl Group Transformations
The fluorophenyl group exhibits limited electrophilic reactivity but undergoes directed ortho-metallation.
Reaction Type | Conditions | Products | References |
---|---|---|---|
Directed ortho-Metallation | LDA/THF at –78°C followed by electrophile quenching | Functionalized aryl derivatives (e.g., –COOH, –CN) |
Key Research Findings
-
Sulfanyl Oxidation : Oxidation to sulfone enhances metabolic stability but reduces solubility in aqueous media.
-
Acetamide Hydrolysis : Acidic conditions favor carboxylic acid formation, while basic conditions yield amines.
-
Pyridine Nitration : Nitro derivatives show improved binding affinity for kinase targets .
-
Triazolopyridazine Bromination : Brominated analogs are intermediates in cross-coupling reactions (e.g., Suzuki) .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound is a derivative of 1,2,4-triazole and pyridazine scaffolds, which are known for their bioactive properties. Triazoles are recognized for their broad spectrum of pharmacological activities including antibacterial, antifungal, antiviral, and anticancer properties. The incorporation of the pyridazine moiety enhances these attributes.
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial activity. For instance, derivatives similar to N-(4-fluorophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide have shown promising results against various bacterial strains. A study highlighted that modifications in the triazole structure can lead to enhanced activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Cancer Research
The compound's structural features may allow it to act as an inhibitor of specific kinases involved in cancer progression. Research has indicated that similar triazole-pyridazine derivatives can selectively inhibit MET kinase activity, which is crucial in various cancers . This suggests potential applications in targeted cancer therapies.
Neuroprotective Effects
Emerging studies suggest that triazole derivatives can exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress . This property could make this compound a candidate for treating neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological profile. Variations in substituents on the triazole or pyridazine rings can significantly affect biological activity. For example:
Substituent | Effect on Activity |
---|---|
Fluorine at para-position | Increases lipophilicity and bioavailability |
Pyridine ring | Enhances interaction with biological targets |
Sulfanyl group | May contribute to improved potency |
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds:
- Antibacterial Evaluation : A series of triazole derivatives were synthesized and tested against Escherichia coli and Staphylococcus aureus, showing MIC values comparable to standard antibiotics .
- Cancer Inhibition : A study on 1,2,4-triazole derivatives revealed their effectiveness as MET kinase inhibitors in vitro, suggesting potential for further development as anticancer agents .
Wirkmechanismus
The mechanism of action of N-(4-fluorophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazolopyridazine moiety is particularly important for its binding affinity and specificity, while the fluorophenyl group enhances its stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[1,5-a]pyridin-3-yl pyridazinones: These compounds share a similar core structure and are also studied for their pharmacological properties.
Triazolopyridazines: Compounds with this moiety are known for their biological activity and are used in various therapeutic applications.
Uniqueness
N-(4-fluorophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide stands out due to its combination of a fluorophenyl group and a triazolopyridazine core, which imparts unique chemical and biological properties
Biologische Aktivität
N-(4-fluorophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its synthesis, mechanism of action, and biological activities supported by relevant studies and data.
Synthesis and Structural Characteristics
The synthesis of this compound involves several key steps:
- Preparation of the Core Structure : The initial step involves creating the triazolopyridazine framework.
- Introduction of Functional Groups : Subsequent reactions introduce the pyridinyl and fluorophenyl groups.
- Final Assembly : The sulfanylacetamide moiety is attached in the final step.
Each reaction requires careful control of conditions such as temperature and pH to ensure high yields and purity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to modulate the activity of enzymes or receptors involved in various signaling pathways. The presence of the fluorine atom enhances its lipophilicity and stability, allowing for better interaction with biological targets .
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance:
- Antitubercular Activity : A related study evaluated a series of compounds for their efficacy against Mycobacterium tuberculosis, with some derivatives showing IC50 values ranging from 1.35 to 2.18 μM .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have shown that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Fluorine Substitution : The presence of fluorine significantly impacts the compound's reactivity and interaction with biological targets.
- Pyridazine Moiety : The incorporation of pyridazine enhances binding affinity to certain receptors .
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
Case Studies
Several case studies have highlighted the effectiveness of compounds similar to this compound:
- Study on Antitubercular Agents : This study identified derivatives with promising antitubercular activity and low cytotoxicity against human cells .
- Anticancer Research : Investigations into triazole derivatives revealed their potential as anticancer agents through inhibition of specific kinases involved in tumor growth .
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6OS/c19-13-1-3-14(4-2-13)21-17(26)11-27-18-23-22-16-6-5-15(24-25(16)18)12-7-9-20-10-8-12/h1-10H,11H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRKJNUDSPOXPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.